molecular formula C10H10BrN3 B111557 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 126417-84-3

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B111557
CAS No.: 126417-84-3
M. Wt: 252.11 g/mol
InChI Key: KUESYSPYXWCXTQ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from other substances. This information can be found in scientific articles or patents .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine and similar compounds have been synthesized and characterized, with a focus on their structural properties. For instance, a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, was synthesized and its molecular structure analyzed using X-ray diffraction and spectroscopic techniques. These studies revealed the stability of the molecular structure and indicated potential nonlinear optical properties (Tamer et al., 2016).

Antimicrobial Applications

  • Some derivatives of this compound have been studied for their antimicrobial properties. A study involving compounds with similar structures showed promising antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste (El‐Wahab et al., 2015).

Synthesis of Novel Compounds

  • The compound has been used as a precursor in the synthesis of novel organic compounds. For example, it served as a starting material for the synthesis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, showcasing its utility in creating new molecular structures (Veettil & Haridas, 2010).

Potential in Biomedical Applications

  • A derivative of this compound was synthesized and its structure confirmed through various spectroscopic methods. The compound exhibited potential for various biomedical applications, especially in regulating inflammatory diseases as indicated by docking studies (Ryzhkova et al., 2020).

Antiviral Activity

  • Some pyrazole derivatives related to this compound have shown antiviral activity against herpes simplex virus, suggesting the potential of these compounds in antiviral therapies (Tantawy et al., 2012).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their inhibitory effect on the corrosion of metals in acidic media. This indicates its potential use in industrial applications related to metal preservation (Chetouani et al., 2005).

Fluorescent Chemosensor Development

  • The compound has been used in the development of fluorescent chemosensors, particularly for the detection of metal ions like Al3+ and Zn2+, which is crucial in environmental monitoring and biomedical applications (Gao et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems and the effects it has .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, or modifications to improve its properties .

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESYSPYXWCXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416728
Record name 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-84-3
Record name 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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